molecular formula C24H24N2O2 B14994255 2-(4-methoxybenzyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2-(4-methoxybenzyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B14994255
M. Wt: 372.5 g/mol
InChI Key: IVBIETBXRSKZNT-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with methoxyphenyl and methylphenoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole core through a cyclization reaction, followed by the introduction of the methoxyphenyl and methylphenoxy groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Key considerations include the selection of appropriate catalysts, reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodiazole core, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-[(4-METHOXYPHENYL)METHYL]-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-[2-(2-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-18-7-3-6-10-23(18)28-16-15-26-22-9-5-4-8-21(22)25-24(26)17-19-11-13-20(27-2)14-12-19/h3-14H,15-17H2,1-2H3

InChI Key

IVBIETBXRSKZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC

Origin of Product

United States

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